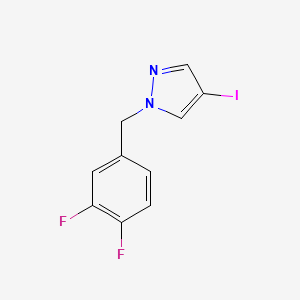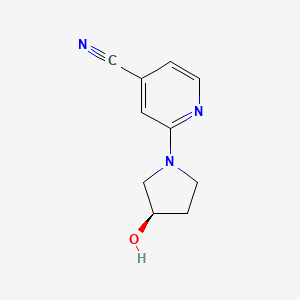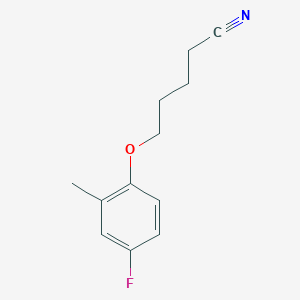
(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 5-fluoropyrimidine.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Coupling Reaction: The functionalized pyrrolidine is then coupled with 5-fluoropyrimidine under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Selective Fluorination: To incorporate the fluorine atom into the pyrimidine ring.
Chiral Resolution: To obtain the desired enantiomer with high optical purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Product: A ketone derivative of the original compound.
Reduction Product: A fully saturated pyrrolidine ring without the hydroxyl group.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Due to its unique structure, ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) for various medications.
作用机制
The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.
相似化合物的比较
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities.
1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one: A ketone derivative with distinct chemical properties.
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness:
Chirality: The ®-enantiomer of 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may exhibit unique biological activities compared to its (S)-enantiomer.
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s stability and bioavailability, making it more effective in certain applications.
属性
IUPAC Name |
(3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNQGJAKXVXCY-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(5-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7975925.png)




![C-(3,4-Dihydro-2H-benzo[1,4]oxazin-8-yl)-methylami](/img/structure/B7975990.png)


![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)


![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976039.png)
